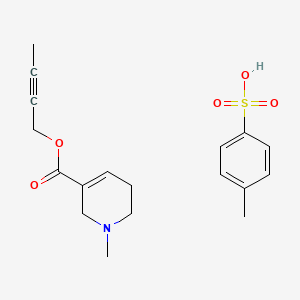

Arecaidine but-2-ynyl ester tosylate

Description

Properties

IUPAC Name |

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXMGUNTQSFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Choreography of Arecaidine but-2-ynyl ester tosylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a potent and selective synthetic agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of ABET's pharmacological profile, signaling pathways, and experimental considerations.

Core Mechanism of Action: Selective M2 Muscarinic Receptor Agonism

Arecaidine but-2-ynyl ester tosylate is a parasympathomimetic compound that exerts its effects by selectively binding to and activating the M2 subtype of muscarinic acetylcholine receptors.[1][2] The M2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the heart, smooth muscle, and central nervous system. ABET's high affinity and selectivity for the M2 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor subtype.[1] In preclinical studies, ABET has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats, highlighting its potential for cardiovascular research.[3][4] More recently, its anti-carcinogenic properties in breast cancer models have also been explored.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 119630-77-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1] |

| Molecular Weight | 365.44 g/mol | [1] |

| Solubility | Soluble to 100 mM in water | [1][6] |

| Storage | Store at room temperature | [6] |

Pharmacological Parameters

While specific binding affinity (Ki) and potency (EC50) values for this compound at various muscarinic receptor subtypes are not extensively reported in the public domain, its functional selectivity is a key characteristic. ABET demonstrates a notable preference for M2 receptors in cardiac atria over those in the ileum.

| Parameter | Value | Tissue/Assay | Reference |

| M2 Receptor Selectivity | 4.6-fold | Atrium vs. Ileum | [6][7] |

| -logEC₅₀ (Arecaidine Propargyl Ester - APE) | 8.22 | Guinea Pig Atria (M2) | [1] |

| -logEC₅₀ (Arecaidine Propargyl Ester - APE) | 7.77 | Ileum (M2) | [1] |

Note: Data for the closely related analog, Arecaidine Propargyl Ester (APE), is included for comparative purposes.

Downstream Signaling Pathways

Upon binding of this compound, the M2 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. These can be broadly categorized into canonical and non-canonical pathways.

Canonical Gαi-Mediated Pathway

The primary signaling mechanism of the M2 receptor is through its coupling to inhibitory G proteins of the Gαi/o family.[5] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity.

Non-Canonical Signaling Pathways

Beyond the classical Gαi pathway, M2 receptor activation can trigger other signaling cascades, including the PI3K/Akt/mTORC1 pathway and β-arrestin-mediated signaling.[3][8] These non-canonical pathways are increasingly recognized for their roles in regulating cell proliferation, differentiation, and survival.[3][8]

Experimental Protocols

The characterization of this compound's mechanism of action involves a variety of in vitro and in vivo experimental approaches.

Radioligand Binding Assays

These assays are used to determine the binding affinity of ABET for the M2 receptor and its selectivity over other muscarinic receptor subtypes.

Objective: To quantify the affinity (Ki) of ABET for the M2 receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human M2 receptor or from tissues rich in M2 receptors (e.g., heart).

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled M2 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of ABET.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of ABET that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biomed.cas.cz [biomed.cas.cz]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]

- 7. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Quest for Precision: A Technical Guide to the Discovery and Synthesis of Novel M2 Selective Muscarinic Agonists

For Researchers, Scientists, and Drug Development Professionals

The M2 muscarinic acetylcholine (B1216132) receptor (M2R) is a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, making it a compelling target for therapeutic intervention in cardiovascular and neurological disorders.[1][2] However, the high degree of similarity across the five muscarinic receptor subtypes presents a significant challenge in developing subtype-selective agonists to avoid off-target side effects.[2][3] This technical guide provides an in-depth overview of the contemporary strategies for discovering and synthesizing novel M2 selective agonists, with a focus on experimental protocols, data interpretation, and the emerging field of biased agonism.

The M2 Muscarinic Receptor Signaling Landscape

The M2 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[4] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] The dissociated Gβγ subunits can also directly modulate effector proteins, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), which is crucial for cardiac pacemaking.[4] Beyond this canonical pathway, M2R activation can also engage other signaling cascades, including the PI3K/AKT/mTORC1 pathway, sometimes involving β-arrestin.[7] Understanding these pathways is fundamental for designing functional assays and interpreting agonist activity.

Discovery and Synthesis Strategies

The development of novel M2 selective agonists has transitioned from modifying classical acetylcholine analogues to structure-based design and the exploration of unique chemical scaffolds.[1]

A Modern Drug Discovery Workflow

Modern discovery campaigns often integrate computational and experimental approaches. Structure-based design, leveraging crystal structures of the M2 receptor, allows for the rational design of ligands predicted to have high affinity and selectivity.[2][8][9] This is often complemented by high-throughput or fragment-based screening to identify novel chemotypes.[2][8]

Synthetic Approaches and Scaffolds

The synthesis of M2 selective agonists involves diverse chemical strategies depending on the target scaffold.

-

Classical Scaffolds: Many early agonists were derived from acetylcholine. A common synthetic starting point is dimethylaminobutynol, which provides a versatile building block for introducing the propargyl spacer found in many muscarinic ligands.[1]

-

Novel Scaffolds: The search for improved selectivity has led to the exploration of more complex structures.[1][2] Recent breakthroughs include thiophene-based tetrahydropyridines, which have shown promise as Gi-biased M2 selective agonists.[1][3][10] For example, compounds like 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium have been identified as selective inhibitors of cAMP synthesis, demonstrating a bias towards the Gi signaling pathway.[3][10] Structure-based design has also uncovered entirely new chemotypes, unrelated to known muscarinics, that show micromolar agonism.[2][8]

Quantitative Data of Novel M2 Agonists

The characterization of novel compounds requires quantitative assessment of their binding affinity (Ki), functional potency (EC50), and efficacy relative to a standard agonist like acetylcholine. The tables below summarize representative data for novel M2 agonists discovered through structure-based approaches.

Table 1: Binding Affinities (Ki) of Novel Agonists at Muscarinic Receptors

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2 Selectivity (vs. M1/M3) | Reference |

|---|---|---|---|---|---|

| Compound 3 | >10,000 | 2,700 | >10,000 | ~3.7-fold | [8] |

| Compound 17 | >10,000 | 4,200 | >10,000 | ~2.4-fold | [8] |

| Compound 28 | 8,900 | 660 | >10,000 | ~13.5-fold |[8] |

Table 2: Functional Activity (Potency and Efficacy) of Novel Agonists at the M2 Receptor

| Compound | Assay | pEC50 | % Efficacy (vs. ACh) | Reference |

|---|---|---|---|---|

| Compound 3 | IP Accumulation | 6.2 | 87% | [8] |

| Compound 28 | IP Accumulation | 6.8 | 120% | [8] |

| ACh | IP Accumulation | 7.2 | 100% | [8] |

| Compound 28 | cAMP Inhibition | 6.2 | 100% | [8] |

| ACh | cAMP Inhibition | 8.0 | 100% |[8] |

Note: Data is adapted from published studies and presented for comparative purposes. Assay conditions can significantly influence results.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. The following are methodologies for key assays used in the characterization of M2 agonists.

Protocol: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the M2 receptor by measuring its ability to compete with a radiolabeled antagonist.

-

Objective: To determine the Ki of a test compound for the M2 muscarinic receptor.[1]

-

Materials:

-

Cell membranes from cells stably expressing the human M2 receptor (e.g., CHO-K1, HEK293).[1]

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS) or [³H]QNB.[8][11]

-

Test compounds at various concentrations.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl with MgCl₂.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Prepare membranes from M2R-expressing cells via homogenization and centrifugation.[1] Resuspend the final membrane pellet in assay buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

Total and Non-Specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of atropine.

-

Incubation: Add the cell membrane homogenate to all wells. Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol: cAMP Functional Assay

This assay measures the ability of an M2 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of Gi-coupled receptor activation.

-

Objective: To determine the potency (EC50) and efficacy of a test compound to inhibit cAMP production via the M2 receptor.

-

Materials:

-

Whole cells expressing the human M2 receptor (e.g., CHO-hM2 cells).[3]

-

Forskolin (B1673556) or another adenylyl cyclase activator.

-

Test compounds at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Methodology:

-

Cell Plating: Seed M2R-expressing cells into 96- or 384-well plates and allow them to adhere overnight.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in serum-free medium for 15-30 minutes.

-

Agonist Stimulation: Add varying concentrations of the test compound to the wells.

-

Adenylyl Cyclase Activation: Immediately add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and Detection: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

Quantification: Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader).

-

Data Analysis: Normalize the data, with 100% inhibition being the basal (no forskolin) level and 0% inhibition being the forskolin-only level. Plot the percentage of inhibition against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).[3]

-

Future Directions: The Rise of Biased Agonism

A significant advancement in M2 agonist discovery is the development of "biased agonists".[3] These ligands preferentially activate one signaling pathway (e.g., G protein coupling) over another (e.g., β-arrestin recruitment), which could lead to therapies with improved specificity and fewer side effects.[3][10] The identification of compounds that selectively inhibit cAMP synthesis without significantly engaging other pathways represents a promising avenue for developing novel non-opioid analgesics or other targeted therapeutics.[3][10] The continued integration of structural biology, computational chemistry, and innovative pharmacology will undoubtedly accelerate the discovery of the next generation of M2 selective muscarinic agonists.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Arecaidine but-2-ynyl ester tosylate for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a synthetic derivative of arecaidine, a natural alkaloid found in the areca nut. It is a potent and selective agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and in vitro experimental protocols for ABET, with a focus on its application in cancer research.

Physicochemical Properties

A summary of the key physicochemical properties of Arecaidine but-2-ynyl ester tosylate is presented in the table below. This data is essential for the proper handling, storage, and preparation of the compound for experimental use.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO₅S | [1][2] |

| Molecular Weight | 365.44 g/mol | [1][2] |

| CAS Number | 119630-77-2 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water up to 100 mM | [4] |

| pKa | Not available | |

| logP (estimated) | Not available | |

| Storage | Store solid form at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: Tosylation-Mediated Esterification and Direct Esterification using Coupling Agents.

Method 1: Tosylation-Mediated Esterification

This method involves a three-step process starting with the synthesis of a tosylated intermediate.

Experimental Workflow: Tosylation-Mediated Esterification

Caption: Workflow for the synthesis of this compound via tosylation-mediated esterification.

Detailed Protocol:

-

Synthesis of But-2-ynyl Tosylate: In a round-bottom flask, dissolve but-2-ynol and a stoichiometric equivalent of p-toluenesulfonyl chloride in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (1.1 equivalents) to the solution while stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. After the reaction is complete, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain but-2-ynyl tosylate.

-

Nucleophilic Substitution with Arecaidine Carboxylate: In a separate flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add arecaidine (1 equivalent) portion-wise and stir the mixture at room temperature for 1 hour to form the carboxylate anion. To this suspension, add a solution of but-2-ynyl tosylate (1 equivalent) in THF. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Tosylate Salt Formation: Once the reaction is complete, cool the mixture and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free base of arecaidine but-2-ynyl ester. Dissolve the crude free base in ethanol and add a stoichiometric amount of p-toluenesulfonic acid. The tosylate salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Method 2: Direct Esterification Using Coupling Agents

This method provides an alternative route that avoids the isolation of the tosylated intermediate.

Experimental Workflow: Direct Esterification

Caption: Workflow for the direct esterification synthesis of this compound.

Detailed Protocol:

-

Activation of Arecaidine: To a solution of arecaidine (1 equivalent) in dry dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Ester Formation: Add but-2-ynol (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography.

-

Work-up and Tosylate Salt Formation: After the reaction is complete, filter off the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the resulting crude ester in anhydrous diethyl ether and treat with a stoichiometric amount of p-toluenesulfonic acid monohydrate. Stir the mixture for 1 hour, and collect the precipitated tosylate salt by filtration.[6]

Mechanism of Action and Signaling Pathways

This compound is a selective agonist for the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). Activation of the M2 receptor initiates a signaling cascade that has implications in various cellular processes, including cell proliferation, survival, and apoptosis. Recent studies have highlighted its anti-carcinogenic effects in breast cancer.[7]

The signaling pathway initiated by ABET binding to the M2 receptor primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, M2 receptor activation has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical regulators of cell growth and survival.[8]

M2 Muscarinic Receptor Signaling Pathway in Cancer

Caption: M2 muscarinic receptor signaling pathway activated by this compound in cancer cells.

In Vitro Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay) in MDA-MB-231 Cells

This protocol is used to determine the effect of ABET on the viability of the triple-negative breast cancer cell line, MDA-MB-231.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Dilute the stock solution to the desired final concentrations in culture medium. A concentration of 0.79 mM has been reported for use with MDA-MB-231 cells.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ABET. Include a vehicle control (medium with the solvent used to dissolve ABET) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) in MCF-7 Cells

This protocol is designed to quantify the induction of apoptosis by ABET in the estrogen receptor-positive breast cancer cell line, MCF-7, using flow cytometry.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

Detailed Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well in complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Treatment: Treat the cells with the desired concentration of this compound. A concentration of 0.32 mM has been reported for use with MCF-7 cells.[2] Include appropriate controls.

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Conclusion

This compound is a valuable research tool for studying the M2 muscarinic acetylcholine receptor and its role in various physiological and pathological processes. This guide provides essential information for researchers working with this compound, from its fundamental properties to detailed experimental protocols. The provided methodologies and signaling pathway diagrams serve as a foundation for designing and executing robust scientific investigations. As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.

References

- 1. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Arecaidine | this compound | Pyridines | Ambeed.com [ambeed.com]

- 4. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Arecaidine But-2-ynyl Ester Tosylate: A Technical Guide to its Role in Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine but-2-ynyl ester tosylate (ABET) is a potent and selective synthetic agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). As a crucial component of the cholinergic system, the M2 receptor plays a significant role in mediating inhibitory neurotransmission in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of ABET's pharmacological properties, its mechanism of action within cholinergic signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented to facilitate comparative analysis, and key experimental workflows are visualized to enhance understanding. This document is intended to serve as a valuable resource for researchers investigating cholinergic pharmacology and developing novel therapeutics targeting muscarinic receptors.

Introduction to Cholinergic Neurotransmission and the M2 Receptor

The cholinergic system, utilizing the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, attention, and autonomic control. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the body and are key therapeutic targets for a variety of disorders.

The M2 muscarinic receptor is predominantly found in the heart, smooth muscle, and presynaptically on neurons in the central and peripheral nervous systems. Its activation is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. This signaling cascade ultimately results in inhibitory effects, such as a decrease in heart rate and the reduction of neurotransmitter release.

Physicochemical Properties of this compound

This compound is a synthetic derivative of arecaidine, an alkaloid found in the areca nut. Its chemical structure is designed to confer selectivity for the M2 muscarinic receptor.

| Property | Value |

| IUPAC Name | 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester;4-methylbenzenesulfonic acid |

| Synonyms | ABET |

| CAS Number | 119630-77-2 |

| Molecular Formula | C₁₈H₂₃NO₅S |

| Molecular Weight | 365.44 g/mol |

| Solubility | Soluble in water to 100 mM |

| Storage | Store at room temperature |

Quantitative Pharmacological Data

Table 3.1: Functional Potency and Selectivity

| Parameter | Value | Tissue/Assay System | Reference |

| M2 Receptor Selectivity | 4.6-fold higher potency at atrial M2 vs. ileal M2 receptors | Guinea pig atria and ileum | |

| Estimated -logEC₅₀ (M2) | ~8.2 | Guinea pig atria | [1] |

| Estimated -logEC₅₀ (Ileal Receptors) | ~7.7 | Guinea pig ileum | [1] |

Note: The -logEC₅₀ values are estimated based on the compound's comparable potency to Arecaidine Propargyl Ester (APE), for which these values have been published.

Table 3.2: In Vivo Cardiovascular Effects

| Effect | Observation | Animal Model | Reference |

| Mean Arterial Pressure | Dose-dependently decreases | Rat | [2][3] |

| Heart Rate | Dose-dependently decreases | Rat | [2][3] |

Specific dose-response data for the in vivo cardiovascular effects of this compound are not detailed in the available literature.

Signaling Pathways

Activation of the M2 muscarinic receptor by this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, while non-canonical pathways may also be engaged.

Caption: M2 Muscarinic Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the pharmacological characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes using the non-selective antagonist [³H]N-methylscopolamine ([³H]NMS).

Materials:

-

Cell membranes expressing human M1-M5 muscarinic receptors (e.g., from stably transfected CHO or HEK293 cells)

-

[³H]N-methylscopolamine (specific activity ~80 Ci/mmol)

-

This compound

-

Atropine (B194438) (for determination of non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer (typically 10-50 µg protein per well).

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of the desired concentration of this compound.

-

25 µL of [³H]NMS at a final concentration close to its Kd (typically 0.1-1.0 nM).

-

50 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Guinea Pig Atrial Functional Assay

This ex vivo protocol assesses the functional potency of this compound by measuring its negative chronotropic effect on isolated guinea pig atria, a tissue rich in M2 receptors.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

This compound

-

Isoprenaline

-

Organ bath system with force transducer and data acquisition software.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and excise the heart. Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 32°C and gassed with 95% O₂ / 5% CO₂. Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.

-

Stimulation: After equilibration, increase the heart rate by adding a submaximal concentration of isoprenaline (e.g., 30 nM).

-

Cumulative Concentration-Response Curve: Once the isoprenaline-induced tachycardia has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments. Allow the response to each concentration to stabilize before adding the next.

-

Data Recording: Record the atrial contraction rate continuously throughout the experiment.

-

Data Analysis:

-

Express the decrease in heart rate as a percentage of the maximal response to the agonist.

-

Plot the percentage response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of M2 muscarinic receptor function. Its selectivity for the M2 subtype makes it particularly useful for elucidating the role of this receptor in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further characterizing the role of this compound in cholinergic neurotransmission and exploring its therapeutic potential. Further studies are warranted to establish a complete binding affinity profile across all muscarinic receptor subtypes and to obtain detailed dose-response data for its in vivo effects.

References

The Pharmacology of Arecaidine but-2-ynyl ester tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic derivative of the naturally occurring alkaloid arecaidine. It has garnered significant interest within the scientific community as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of the pharmacology of ABET, detailing its mechanism of action, receptor binding profile, and functional effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in cholinergic signaling and its therapeutic applications.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in mediating a diverse range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion. The five subtypes of mAChRs (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. The M2 receptor, the primary target of this compound, is predominantly found in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.

ABET's selectivity for the M2 receptor subtype makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. Furthermore, its potential therapeutic applications in cardiovascular and other disorders are areas of active investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester tosylate |

| Synonyms | ABET |

| CAS Number | 119630-77-2 |

| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ |

| Molecular Weight | 365.44 g/mol |

| Solubility | Soluble to 100 mM in water |

| Storage | Store at room temperature |

Pharmacology

Mechanism of Action

This compound is a potent and selective agonist of the M2 muscarinic acetylcholine receptor.[1] Upon binding to the M2 receptor, it induces a conformational change that leads to the activation of associated heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, particularly in cardiac myocytes.

Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |

| M1 | Arecaidine but-2-ynyl ester | pD2 | 7.93 | Not Specified | [2] |

| M2 | Arecaidine but-2-ynyl ester | pD2 | 8.33 | Not Specified | [2] |

| M3 | Arecaidine but-2-ynyl ester | pD2 | 7.67 | Not Specified | [2] |

| M4 | Data Not Available | - | - | - | - |

| M5 | Data Not Available | - | - | - | - |

Table 2: Functional Potency of this compound

| Assay | Parameter | Value | Species/Cell Line | Reference |

| Calcium Channel Current Inhibition | EC50 | 3.6 µM | Rat Sphenopalatine Ganglia Cells | [2] |

| Vasodilation Inhibition | EC50 | 0.5 µM | Porcine Basilar Arterial Rings | [2] |

In Vivo Pharmacology

In vivo studies in normotensive rats have demonstrated that this compound dose-dependently reduces mean arterial pressure (MAP) and heart rate (BPM).[2] This is consistent with its agonist activity at cardiac M2 receptors.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general method for determining the binding affinity (Ki) of a test compound for muscarinic receptors using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).

-

[3H]N-methylscopolamine ([3H]NMS).

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., Atropine at 1-10 µM).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, test compound dilutions (or vehicle for total binding), and non-specific binding control (for non-specific binding wells).

-

Add a fixed concentration of [3H]NMS (typically at its Kd concentration) to all wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

This protocol describes a general method for assessing the ability of an M2 receptor agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Materials:

-

Cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Test compound (e.g., this compound).

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

96-well or 384-well microplates.

Procedure:

-

Seed the M2 receptor-expressing cells into microplates and culture until they reach the desired confluency.

-

Prepare serial dilutions of the test compound in an appropriate assay buffer.

-

Aspirate the culture medium from the cells and replace it with the assay buffer containing the test compound dilutions.

-

Pre-incubate the cells with the test compound for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the EC50 value for the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: M2 Muscarinic Receptor Signaling Pathway of ABET.

Caption: Experimental Workflow for Pharmacological Characterization.

Conclusion

This compound is a valuable pharmacological tool for studying M2 muscarinic receptor function. Its selectivity for the M2 subtype allows for the targeted investigation of M2-mediated signaling pathways and physiological effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and other selective muscarinic agonists. Further research is warranted to fully elucidate its binding and functional profile across all muscarinic receptor subtypes and to explore its efficacy in various disease models.

References

The M2 Muscarinic Receptor: A Technical Guide to Signaling Pathways and β-Arrestin Interplay

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a critical G protein-coupled receptor (GPCR) in cardiovascular and central nervous system regulation. We delve into its canonical and non-canonical signaling pathways, with a special focus on the pivotal role of β-arrestin in receptor desensitization, internalization, and independent signaling cascades. This document offers structured quantitative data for key ligands and detailed experimental protocols for researchers investigating M2R pharmacology and function.

M2 Muscarinic Receptor Signaling Pathways

The M2R is a member of the muscarinic acetylcholine receptor family that preferentially couples to the Gi/o family of heterotrimeric G proteins.[1][2] Its activation initiates a cascade of intracellular events that are crucial for cellular homeostasis and physiological responses. The signaling mechanisms can be broadly categorized into G protein-dependent and β-arrestin-dependent (G protein-independent) pathways.

Canonical G Protein-Dependent Signaling

Upon agonist binding, the M2R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.[1][3]

-

Inhibition of Adenylyl Cyclase: The primary role of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins.

-

Modulation of Ion Channels: The liberated Gβγ subunit complex directly interacts with and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability, a mechanism fundamental to the negative chronotropic and inotropic effects of acetylcholine in the heart.

Figure 1: Canonical G protein-dependent M2R signaling pathway.

β-Arrestin-Mediated Signaling and Regulation

β-arrestins are key scaffolding proteins that play a dual role in M2R function: they mediate receptor desensitization and internalization, and they can initiate G protein-independent signaling cascades.[3][6]

-

Desensitization and Internalization: Following prolonged agonist stimulation, the M2R is phosphorylated by G protein-coupled receptor kinases (GRKs).[7] This phosphorylation event increases the receptor's affinity for β-arrestins.[8] The binding of β-arrestin to the M2R sterically hinders its interaction with Gi/o proteins, effectively uncoupling the receptor from G protein-dependent signaling pathways—a process known as homologous desensitization.[3][7] Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor into clathrin-coated vesicles.[6][8][9] This sequestration removes receptors from the cell surface, further contributing to the attenuation of the signal.

-

G Protein-Independent Signaling: Once bound to the M2R, β-arrestin can act as a scaffold for various signaling molecules, initiating pathways independently of G protein activation. While less characterized for the M2R compared to other GPCRs, evidence suggests that M2R activation can modulate the PI3K/Akt/mTORC1 axis, potentially through a β-arrestin-dependent mechanism, influencing processes like cell migration.[10]

Figure 2: β-Arrestin-mediated M2R desensitization and signaling.

Quantitative Data for M2R Ligands

The following tables summarize binding affinities (Ki) and functional potencies (EC50) for a selection of common M2 muscarinic receptor agonists and antagonists. These values are compiled from various studies and can be influenced by the specific cell line and assay conditions used.

Table 1: M2R Agonist Affinities and Potencies

| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Assay Type) |

| Acetylcholine | ~220 | ~220 (Calcium Mobilization)[11] |

| Carbachol | 164 (high affinity state) | ~40,000 (Internalization)[12] |

| Oxotremorine-M | Varies | ~10-100 (cAMP Inhibition)[13] |

| Iperoxo | Varies | Varies (G-protein activation)[14] |

| Pilocarpine | Varies | Partial Agonist (cAMP Inhibition)[13] |

Table 2: M2R Antagonist Affinities

| Antagonist | Binding Affinity (Ki or KD, nM) |

| N-methylscopolamine (NMS) | ~0.4[15] |

| Atropine | Varies |

| Pirenzepine | 124 - 229[16] |

| Methoctramine | Varies |

| AF-DX 116 | 503[16] |

| Hexahydro-sila-difenidol | 88[16] |

| QNB | ~0.1 - 4[5] |

| Cyproheptadine | High Affinity[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize M2R signaling and its interaction with β-arrestin.

Radioligand Binding Assay (Competition)

This protocol determines the affinity of a test compound for the M2R by measuring its ability to compete with a radiolabeled antagonist.

Workflow Diagram:

Figure 3: Workflow for a competition radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing M2R in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[18]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound.[18] For determining non-specific binding, a parallel set of tubes containing a high concentration of a known M2R antagonist (e.g., 1 µM atropine) is used.[5]

-

Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).[18]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[18]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

cAMP Accumulation Assay

This functional assay measures the ability of an M2R agonist to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the M2R (e.g., CHO-hM2 cells) in 96-well plates.[13]

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add a cAMP-stimulating agent (e.g., 10 µM forskolin) along with varying concentrations of the M2R agonist.[13]

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF, ELISA, or AlphaScreen.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist's inhibitory effect.[13]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated M2R, a hallmark of receptor desensitization and a key step in G protein-independent signaling. Enzyme Fragment Complementation (EFC) technology is a common method.[19]

Methodology:

-

Cell Line: Use a cell line engineered to co-express the M2R fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[19]

-

Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

-

Agonist Stimulation: Add varying concentrations of the test agonist to the cells. If testing antagonists, pre-incubate with the antagonist before adding a fixed concentration (e.g., EC80) of a reference agonist.[19]

-

Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent containing the substrate for the complemented enzyme. The recruitment of β-arrestin-EA to the M2R-PK brings the enzyme fragments into proximity, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.[19]

-

Measurement and Analysis: Read the luminescence on a plate reader. Plot the signal against the log concentration of the ligand and fit to a dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.[20]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the physical interaction between the M2R and β-arrestin within the cell, particularly after agonist stimulation.[21]

Workflow Diagram:

Figure 4: General workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Treatment: Culture cells expressing the M2R and β-arrestin. Treat one set of cells with an M2R agonist for a specified time to induce interaction, and leave another set untreated as a negative control.

-

Cell Lysis: Harvest and lyse the cells in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[22]

-

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.[23]

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., an anti-M2R antibody) overnight at 4°C.[22]

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[23]

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[22]

-

Elution: Elute the captured proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the blot with an antibody against the "prey" protein (e.g., an anti-β-arrestin antibody) to confirm its presence in the immunoprecipitated complex.[24]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic regulation of m2 muscarinic acetylcholine receptor desensitization and sequestration by G protein-coupled receptor kinase-2 and beta-arrestin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential role of beta-arrestin ubiquitination in agonist-promoted down-regulation of M1 vs M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of affinities and dissociation potencies of several 5-HT2 antagonists to and from M2 muscarinic receptor in rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Co-IP assays for measuring GPCR-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

Arecaidine But-2-ynyl Ester Tosylate: A Technical Guide for G-Protein Coupled Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a valuable synthetic pharmacological tool for researchers studying G-protein coupled receptors (GPCRs), specifically the muscarinic acetylcholine (B1216132) receptors (mAChRs). As a potent and selective agonist for the M2 subtype, ABET allows for the targeted investigation of M2 receptor function and signaling pathways. This technical guide provides an in-depth overview of ABET, including its pharmacological properties, experimental protocols for its use, and a detailed examination of the signaling cascades it activates. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize ABET in their studies of GPCRs.

Pharmacological Profile of Arecaidine But-2-ynyl Ester Tosylate

ABET is a derivative of arecaidine, a natural alkaloid. Its chemical structure and properties make it a highly selective agonist for the M2 muscarinic receptor.

Quantitative Data for Receptor Binding and Functional Potency

The selectivity of arecaidine but-2-ynyl ester, the active component of ABET, has been characterized in various studies. While a complete binding affinity (Ki) profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature, functional data provides strong evidence for its M2 selectivity.

| Receptor Subtype | Parameter | Value | Tissue/System | Reference |

| M1 | -log EC50 | Comparable to M2 | Pithed rat (ganglionic M1) | [1] |

| M2 (cardiac) | -log EC50 | Not explicitly stated, but potent | Guinea-pig isolated atria | [1] |

| M2 (ileal) | -log EC50 | Not explicitly stated, but potent | Guinea-pig isolated ileum | [1] |

| M2 (cardiac vs. ileal) | Selectivity Ratio | 4.6-fold | Guinea-pig atria vs. ileum | [1][2] |

| M2/M4 | Binding | Preferential | Molecular Docking Study | [3][4] |

Note: The EC50 values for arecaidine but-2-ynyl ester are reported to be approximately equipotent to its analogue, arecaidine propargyl ester, which has -log EC50 values of 8.22 in guinea-pig atria (M2) and 7.77 in guinea-pig ileum (M2)[1].

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of ABET for different muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of ABET at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

-

This compound (ABET).

-

Non-specific binding control: Atropine (B194438) or another high-affinity muscarinic antagonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgSO₄, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of ABET (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the ABET concentration. Determine the IC50 value (the concentration of ABET that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It is particularly useful for studying Gi/o-coupled receptors like the M2 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of ABET in stimulating G-protein activation at the M2 receptor.

Materials:

-

Cell membranes expressing the M2 muscarinic receptor.

-

[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).

-

This compound (ABET).

-

GDP (to ensure G-proteins are in their inactive state at baseline).

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer containing GDP (e.g., 10 µM).

-

Increasing concentrations of ABET (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Cell membrane preparation.

-

Initiate the reaction by adding [³⁵S]-GTPγS (e.g., 0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the ABET concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting dose-response curve using non-linear regression.

Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration following GPCR activation, typically for Gq-coupled receptors. While the M2 receptor is primarily Gi-coupled, it can influence calcium signaling indirectly. This assay is more directly applicable to studying M1, M3, and M5 receptors.

Objective: To assess the effect of ABET on intracellular calcium levels in cells expressing muscarinic receptors.

Materials:

-

Cells expressing the muscarinic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound (ABET).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.

Procedure:

-

Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add varying concentrations of ABET to the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of ABET. Plot the peak response against the logarithm of the ABET concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Cardiovascular Effects in Rats

This protocol outlines a method to assess the in vivo effects of ABET on cardiovascular parameters.

Objective: To measure the dose-dependent effects of ABET on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Pressure transducer and data acquisition system.

-

This compound (ABET) solution in saline.

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain a stable baseline MAP and HR.

-

Drug Administration: Administer increasing doses of ABET intravenously at set intervals, allowing cardiovascular parameters to return to baseline between doses if possible.

-

Data Recording: Continuously record MAP and HR throughout the experiment.

-

Data Analysis: Calculate the change in MAP and HR from baseline for each dose of ABET. Plot the change in MAP and HR against the logarithm of the ABET dose to determine the dose-response relationship.

Signaling Pathways Modulated by this compound

Activation of the M2 muscarinic receptor by ABET initiates a cascade of intracellular signaling events. These can be broadly categorized into canonical (G-protein-dependent) and non-canonical (G-protein-independent) pathways.

Canonical Gi-Coupled Signaling Pathway

The primary signaling mechanism of the M2 receptor is through the inhibitory G-protein, Gi.

References

- 1. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CAS 119630-77-2): R&D Systems [rndsystems.com]

- 3. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Critical Role of M2 Receptor Selectivity in Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The M2 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in regulating a multitude of physiological functions, particularly in the cardiovascular, respiratory, and central nervous systems. Its high degree of homology with other muscarinic receptor subtypes (M1, M3, M4, and M5) presents a significant challenge in the development of subtype-selective ligands. Achieving M2 receptor selectivity is paramount in pharmacological studies to elicit desired therapeutic effects while minimizing off-target side effects. This technical guide provides an in-depth exploration of the significance of M2 receptor selectivity, the underlying signaling pathways, and the key experimental protocols used to characterize the selectivity of pharmacological agents.

The Pharmacological Significance of M2 Receptor Selectivity

The M2 receptor is predominantly expressed in the heart, airway smooth muscle, and presynaptically on neurons in the central and peripheral nervous systems. Its selective modulation is a key strategy in the development of therapies for various disorders.

Cardiovascular System: In the heart, M2 receptors are the primary muscarinic subtype. Their activation by acetylcholine released from the vagus nerve leads to a negative chronotropic effect (slowing of the heart rate) and a negative inotropic effect (reduction in atrial contractility).[1] This is a critical mechanism for parasympathetic regulation of cardiac function. Selective M2 receptor agonists have potential therapeutic applications in the management of tachycardia, while selective antagonists could be used to treat bradycardia.

Respiratory System: In airway smooth muscle, both M2 and M3 receptors are present, with M2 receptors being the more abundant subtype.[2] While M3 receptor activation directly mediates bronchoconstriction, M2 receptors function as autoreceptors on presynaptic parasympathetic nerves, inhibiting further acetylcholine release. They also inhibit β-adrenergic-mediated relaxation of the airway smooth muscle.[2] Therefore, M2 selective antagonists could potentially enhance bronchodilation by preventing this inhibitory effect.

Central Nervous System (CNS): In the CNS, M2 receptors act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine. They are also found on non-cholinergic neurons where they act as heteroreceptors. Their involvement in cognitive processes, analgesia, and the pathophysiology of neurological disorders like Alzheimer's disease and schizophrenia is an active area of research.

The development of M2-selective ligands is crucial to avoid the side effects associated with the activation or blockade of other muscarinic subtypes. For instance, non-selective muscarinic antagonists can cause dry mouth, blurred vision, and constipation due to the blockade of M3 receptors in salivary glands, ciliary muscle, and the gastrointestinal tract, respectively.

M2 Receptor Signaling Pathways

The signaling cascades initiated by M2 receptor activation are complex and can be broadly categorized into canonical G protein-dependent pathways and non-canonical pathways.

Canonical Gαi-Mediated Pathway

Upon agonist binding, the M2 receptor preferentially couples to inhibitory G proteins of the Gαi/o family. This coupling leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP leads to various downstream effects, including the modulation of protein kinase A (PKA) activity and the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, which is responsible for the hyperpolarization of cardiac pacemaker cells and subsequent bradycardia.

Non-Canonical Signaling Pathways

Recent research has unveiled that M2 receptors can also signal through pathways independent of Gαi-mediated cAMP inhibition. These non-canonical pathways often involve β-arrestins and other signaling molecules.

-

β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), M2 receptors can recruit β-arrestins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events. For instance, β-arrestin can act as a scaffold for components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.

-

PI3K/Akt Pathway: M2 receptor activation has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This modulation can occur through both Gβγ subunits and β-arrestin-dependent mechanisms.

The existence of these different signaling pathways has led to the concept of biased agonism , where a ligand can preferentially activate one pathway over another. The development of biased agonists for the M2 receptor holds the promise of achieving even greater therapeutic specificity by selectively engaging pathways responsible for desired effects while avoiding those that cause adverse reactions.

Data Presentation: Ligand Selectivity Profiles

The selectivity of a ligand for the M2 receptor is quantified by comparing its binding affinity (Ki) or functional potency (EC50 or IC50) at the M2 subtype to its activity at other muscarinic receptor subtypes. A higher selectivity ratio (Ki for other subtype / Ki for M2) indicates greater M2 selectivity. The following tables summarize the binding affinities and functional potencies of selected M2 selective and non-selective ligands across the five human muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists

| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity (fold vs M1/M3/M4/M5) |

| M2 Selective | ||||||

| Methoctramine | 160 | 10 | 130 | 50 | 200 | 16 / 13 / 5 / 20 |

| AF-DX 116 | 700 | 80 | 1000 | 200 | 1500 | 8.75 / 12.5 / 2.5 / 18.75 |